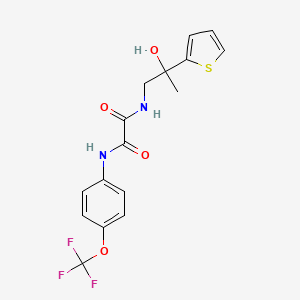
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as TPOXX, is a small molecule antiviral drug that was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox.
Scientific Research Applications
Pharmacokinetics and Metabolism Insights
One significant area of scientific research concerning this compound is its pharmacokinetics and metabolism. Studies have explored the pharmacokinetics and metabolism of related compounds, focusing on their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, investigations into selective androgen receptor modulators (SARMs) related to the compound have provided insights into ideal pharmacokinetic characteristics for propanamide derivatives, highlighting the importance of understanding molecular properties for drug development (Wu et al., 2006).
Catalytic Applications and Chemical Synthesis
Research has also been conducted on the catalytic applications of related compounds, particularly in coupling reactions. The use of oxalamide derivatives in copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides demonstrates the versatility of these compounds in facilitating chemical syntheses. This research highlights the potential for oxalamide derivatives in enhancing the efficiency of Goldberg amidation reactions, offering new pathways for the synthesis of aromatic and aliphatic primary amides (De et al., 2017).
Novel Synthetic Methodologies
Innovative synthetic methodologies involving oxalamide and related compounds have been developed. For example, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides presents a new approach to creating these compounds. This methodology underscores the significance of oxalamide derivatives in the synthesis of anthranilic acid derivatives, providing a high-yielding, operationally simple process (Mamedov et al., 2016).
Anticancer and Antiproliferative Activity
Another research avenue involves the exploration of sulfur-containing heterocyclic analogs, including thiophen derivatives, for their anticancer and antiproliferative activities. Studies have shown that certain thiophen analogs exhibit selectivity towards cancer cells, such as laryngeal cancer cells, offering insights into potential therapeutic applications. The molecular mechanisms underlying these effects, including the activation of antioxidant enzyme activity and induction of apoptosis, highlight the complex interactions at play (Haridevamuthu et al., 2023).
Antidepressant Potential
Furthermore, the synthesis and evaluation of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides have been investigated for their antidepressant activity. Research in this area suggests the potential therapeutic utility of thiophene-based compounds as antidepressant medications, highlighting the importance of chemical structure in determining biological activity (Mathew et al., 2014).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c1-15(24,12-3-2-8-26-12)9-20-13(22)14(23)21-10-4-6-11(7-5-10)25-16(17,18)19/h2-8,24H,9H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQLZHZMZALQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)
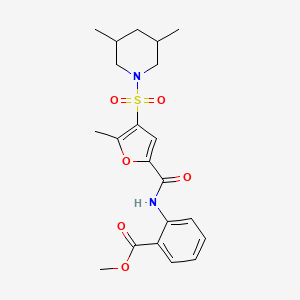
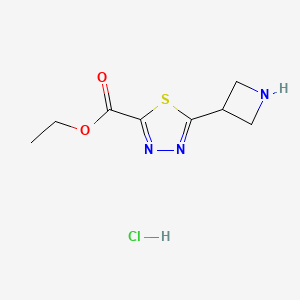
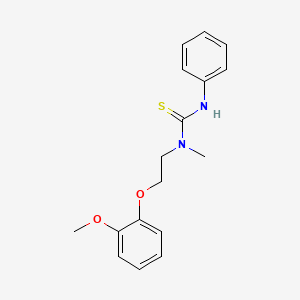
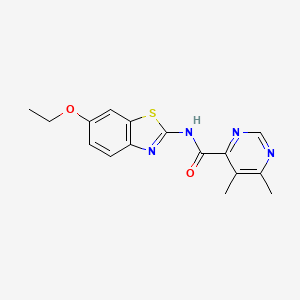
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)
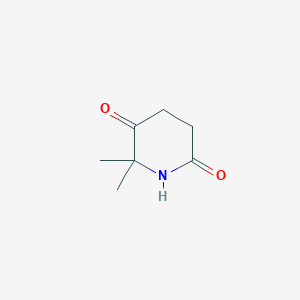
![3,3-Dimethyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2471845.png)
![ethyl 3-cyano-2-(3-(phenylthio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471847.png)
![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
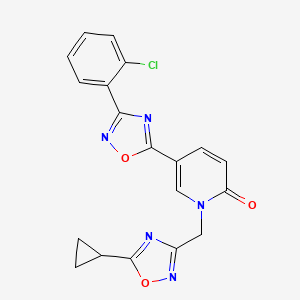
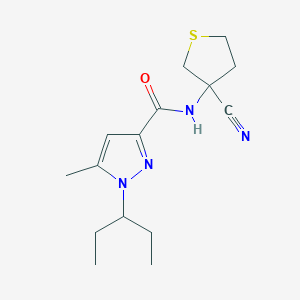

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)